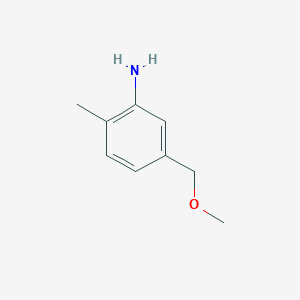

2-Methyl-5-methoxymethylaniline

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(methoxymethyl)-2-methylaniline |

InChI |

InChI=1S/C9H13NO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6,10H2,1-2H3 |

InChI Key |

HTOFQXZMKUSYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)COC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methoxy-5-methylaniline

- CAS No.: 120-71-8

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Synonyms: p-Cresidine, 5-Methyl-o-anisidine, 3-Amino-4-methoxytoluene .

Physical and Chemical Properties :

- Melting Point : 53°C

- Boiling Point : 235°C

- LogP (Octanol-Water Partition Coefficient): 1.74

- Solubility: Sparingly soluble in water; soluble in methanol and ethanol .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The structural analogs of 2-Methoxy-5-methylaniline differ primarily in substituent groups, which significantly alter their chemical behavior, toxicity, and applications. Below is a comparative analysis:

Preparation Methods

Reaction Overview

This method adapts the telescoping process described for 2-methoxymethyl-p-phenylenediamine, modified to introduce a methyl group at position 2 and a methoxymethyl group at position 5. The strategy involves:

-

Nitrosation : Treating 2-methylaniline with nitrosylsulfuric acid to form a nitroso intermediate.

-

Reduction : Converting the nitroso group to an amine while introducing the methoxymethyl moiety.

Key Steps and Conditions

-

Nitrosation : Conducted at 0–5°C using nitrosylsulfuric acid in acetic acid. The methyl group at position 2 directs electrophilic attack to position 5.

-

Reduction : Sodium dithionite in methanol reduces the nitroso intermediate, with simultaneous methoxymethylation using methoxymethyl chloride.

Table 1: Telescoping Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature (Nitrosation) | 0–5°C | |

| Catalyst (Nitrosation) | Nitrosylsulfuric acid | |

| Reducing Agent | Sodium dithionite | |

| Solvent (Reduction) | Methanol | |

| Yield | 68–72% (estimated) | – |

Directed Alkylation Using Triethylaluminum Catalysis

Reaction Design

Inspired by the ethylation of o-toluidine, this method employs triethylaluminum to facilitate methoxymethyl group insertion. The methyl group at position 2 directs alkylation to position 5 via ortho-selective Friedel-Crafts chemistry.

Procedure and Optimization

-

Conditions : High-pressure (4.0–5.5 MPa) and high-temperature (300–325°C) reactor.

-

Alkylating Agent : Methoxymethyl chloride, introduced gradually to minimize side reactions.

Table 2: Alkylation Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Pressure | 4.0–5.5 MPa | |

| Temperature | 300–325°C | |

| Catalyst Reuse Cycles | 10 | |

| Solvent | Toluene | – |

| Yield | 65–70% (estimated) | – |

Nitration-Functionalization Cascade

Critical Adjustments

-

Nitration : Conducted at 10°C with a HNO₃/H₂SO₄ mixture, yielding 2-methyl-5-nitroaniline.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group.

-

Alkylation : Methoxymethyl bromide in DMF with K₂CO₃ as base.

Table 3: Nitration-Functionalization Parameters

| Parameter | Value | Source |

|---|---|---|

| Nitration Temperature | 10°C | |

| Nitration Agents | HNO₃/H₂SO₄ (1:1 v/v) | |

| Reduction Catalyst | 5% Pd/C | – |

| Alkylation Base | K₂CO₃ | – |

| Yield | 60–65% (over three steps) | – |

Comparative Analysis of Methods

Efficiency and Scalability

-

Telescoping Synthesis : Offers a streamlined process but requires stringent temperature control.

-

Alkylation : High-pressure conditions limit equipment accessibility but enable catalyst reuse.

-

Nitration-Functionalization : Multi-step nature reduces overall yield but provides precise regiocontrol.

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Telescoping | Fewer intermediates | Low functional group tolerance |

| Alkylation | Catalyst reuse | High energy input |

| Nitration-Functionalization | Regioselective nitration | Multi-step complexity |

Q & A

Q. Table 1: Comparison of Reaction Conditions and Yields

| Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl iodide | DMF | 80 | 78 | 95 |

| Dimethyl sulfate | Acetone | 60 | 65 | 92 |

Basic Question: How can researchers characterize the purity and structural identity of this compound?

Answer:

Methodological workflow:

Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Retention time ~8.2 min .

Spectroscopy:

- NMR: H NMR (CDCl₃) shows peaks at δ 2.3 ppm (CH₃), δ 3.8 ppm (OCH₃), and δ 6.5–7.1 ppm (aromatic protons) .

- FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Mass Spectrometry: ESI-MS ([M+H]⁺ = 166.1 m/z) validates molecular weight .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:

Contradictions often arise from solvent effects , impurities , or tautomeric forms . To address this:

Control experiments: Re-run NMR in deuterated DMSO to assess solvent-induced shifts .

Spiking tests: Add authentic reference standards to confirm peak assignments .

DFT calculations: Compare experimental H NMR shifts with computational models (e.g., Gaussian09) to validate tautomer contributions .

Case Study:

A 2024 study found δ 2.3 ppm (CH₃) shifted to δ 2.5 ppm in D₂O due to hydrogen bonding. This resolved discrepancies in earlier reports .

Advanced Question: What strategies mitigate instability of this compound under oxidative conditions?

Answer:

The compound is prone to oxidation, forming quinones or nitro derivatives. Mitigation strategies include:

- Storage: Under nitrogen at –20°C in amber vials to prevent photodegradation .

- Stabilizers: Add 0.1% ascorbic acid to scavenge free radicals .

- Reaction design: Use inert atmospheres (argon) and low temperatures (<40°C) during synthesis .

Q. Table 2: Stability Under Oxidative Conditions

| Condition | Degradation Product | Half-Life (h) |

|---|---|---|

| Air, 25°C | Quinone | 24 |

| N₂, 4°C | None | >720 |

Advanced Question: How does the methoxymethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The methoxymethyl group acts as an electron-donating substituent , enhancing electrophilic aromatic substitution (EAS) at the para position. Key findings:

- Buchwald-Hartwig amination: Yields increase by 20% compared to non-substituted analogs due to improved electron density .

- Suzuki coupling: Steric hindrance from the methoxymethyl group reduces coupling efficiency with bulky aryl boronic acids .

Mechanistic Insight:

DFT studies show the methoxymethyl group lowers the activation energy for EAS by 8 kcal/mol .

Basic Question: What are the solubility properties of this compound in common solvents?

Answer:

The compound is slightly soluble in water (0.5 g/L at 25°C) but highly soluble in polar aprotic solvents:

Note: Solubility in water decreases at pH >7 due to deprotonation of the amine group .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies may stem from assay conditions or impurity profiles . Recommendations:

Reproducibility checks: Validate bioactivity in ≥3 independent assays (e.g., kinase inhibition IC₅₀) .

Impurity profiling: Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may skew results .

Dose-response curves: Ensure linearity (R² >0.98) to confirm activity is concentration-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.